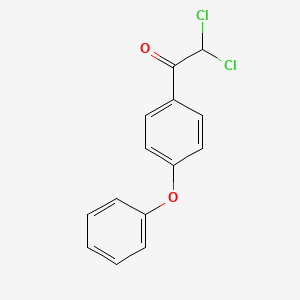

2,2-Dichloro-1-(4-phenoxyphenyl)ethanone

概述

描述

2,2-Dichloro-1-(4-phenoxyphenyl)ethanone is an organic compound with the molecular formula C14H10Cl2O2. It is a halogenated derivative of acetophenone, characterized by the presence of two chlorine atoms and a phenoxy group attached to the ethanone structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone typically involves the reaction of 4-phenoxybenzaldehyde with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate, which is subsequently chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions

2,2-Dichloro-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Overview

2,2-Dichloro-1-(4-phenoxyphenyl)ethanone, with the molecular formula C14H10Cl2O2, is a halogenated derivative of acetophenone. This compound has garnered attention in various fields due to its unique chemical properties and potential applications in organic synthesis, medicinal chemistry, and industrial processes.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for multiple chemical transformations, including oxidation, reduction, and substitution reactions. The presence of chlorine atoms facilitates nucleophilic substitution, making it a versatile building block in organic chemistry.

Medicinal Chemistry

Research indicates that this compound may exhibit therapeutic properties, particularly in anti-inflammatory and antimicrobial activities. Studies have explored its potential as an enzyme inhibitor, which could lead to the development of new pharmaceuticals targeting specific biological pathways .

Case Study: Enzyme Inhibition

A study focused on the interaction of this compound with various enzymes found that it effectively inhibited certain enzyme activities by binding to their active sites. This mechanism could be leveraged to design drugs that modulate enzyme functions in disease states .

Industrial Applications

In industrial settings, this compound is utilized as a photoinitiator in UV-cured films and coatings. Its ability to initiate polymerization upon exposure to UV light makes it essential in the production of specialty chemicals and materials .

Chemical Reactions Analysis

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to carboxylic acids or ketones | KMnO4, CrO3 |

| Reduction | Reduces to alcohols or alkanes | LiAlH4, NaBH4 |

| Substitution | Substitutes chlorine atoms with other functional groups | NaOH, NH3 |

作用机制

The mechanism of action of 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

相似化合物的比较

Similar Compounds

2,2-Dichloro-1-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of a phenoxy group.

2,2-Dichloro-1-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of a phenoxy group.

Uniqueness

2,2-Dichloro-1-(4-phenoxyphenyl)ethanone is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.

生物活性

2,2-Dichloro-1-(4-phenoxyphenyl)ethanone, also known as a derivative of phenoxyphenyl compounds, has gained attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and case analyses.

Chemical Structure and Properties

The molecular formula for this compound is C14H10Cl2O. The structure features a dichloroethanone moiety linked to a phenoxyphenyl group, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.

- Antiproliferative Effects : It has demonstrated inhibitory effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound interacts with specific enzymes, influencing metabolic pathways relevant to disease processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound inhibits key enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), which is crucial in steroid metabolism .

- Cell Cycle Arrest : Research indicates that the compound induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly observed in human cancer cell lines where it causes G0/G1 phase arrest .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antiproliferative effects by damaging cellular components .

Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of this compound on human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.9 |

| Derivative A | HeLa (cervical cancer) | 0.7 |

| Derivative B | A549 (lung cancer) | 1.5 |

Antimicrobial Studies

The antimicrobial efficacy of the compound was assessed against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations ranging from 10 to 50 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it a viable candidate for further development .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-dichloro-1-(4-phenoxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of a parent ketone. For example, 1-(4-phenoxyphenyl)ethanone can be treated with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in anhydrous solvents (e.g., dichloromethane) .

- Key Variables :

- Reagent Choice : SOCl₂ is preferred for milder conditions, while PCl₅ may require higher temperatures.

- Solvent : Polar aprotic solvents enhance reactivity.

- Yield Optimization : Evidence from structurally similar compounds (e.g., 2,2-dichloro-1-(4-methylphenyl)ethanone) shows yields ranging from 35% to 46% depending on substituents .

- Data Table :

| Parent Ketone | Chlorinating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(4-Methylphenyl)ethanone | SOCl₂ | DCM | 46% | |

| 1-(4-Chlorophenyl)ethanone | K₂S₂O₈/NaCl | H₂O | 38% |

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify chlorine-induced deshielding. For example, the dichloromethyl group resonates at δ ~6.5–7.0 ppm (¹H) and δ ~67–70 ppm (¹³C) .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) confirms bond lengths (C-Cl ≈ 1.75 Å) and angles. Monoclinic systems (e.g., space group P2₁/c) are common in analogs .

- Example Data :

| Parameter | Value (Analog: 2,2-Dichloro-1-(4-methylphenyl)ethanone) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 6.650, 9.959, 14.475 |

| β (°) | 92.92 |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent hydrolysis.

- Decomposition Risks : Moisture induces hydrolysis to phenoxybenzaldehyde derivatives.

- Stability Data (from analogs):

- Melting Point: ~52–58°C (similar dichloroacetophenones) .

- Flash Point: ~115°C (requires fire-safe storage) .

Advanced Research Questions

Q. How do substituents on the phenoxyphenyl ring (e.g., electron-withdrawing/donating groups) affect the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines).

- Electron-Donating Groups (e.g., -OCH₃): Reduce reactivity due to resonance stabilization.

- Case Study : 2,2-Dichloro-1-(4-chlorophenyl)ethanone reacts faster with piperidine than its methyl-substituted analog .

- Experimental Design : Compare pseudo-first-order rate constants (k) using UV-Vis or HPLC .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenges :

- Twinned Crystals : Common in dichloroacetophenones due to symmetry.

- Solvent Choice : Ethanol/water mixtures reduce defects (as seen in 2,2-dichloro-1-(4-methylphenyl)ethanone) .

- Mitigation :

- Use slow evaporation at 4°C.

- Refinement via SHELXL (R-factor < 0.06) to resolve disorder .

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., antimicrobial)?

- Methodological Answer :

- Electrophilic Reactivity : The α,α-dichloro group acts as a Michael acceptor, forming covalent adducts with thiols in bacterial enzymes .

- Testing Protocol :

Synthesize derivatives (e.g., replacing phenoxy with bromo).

Use agar diffusion assays against E. coli and S. aureus.

Q. How can researchers resolve contradictions in reported data (e.g., varying biological activity across studies)?

- Methodological Answer :

- Root Causes :

- Substituent positional isomers (e.g., 2,4- vs. 3,4-dichloro derivatives).

- Purity discrepancies (HPLC vs. crude samples).

- Resolution Workflow :

Validate synthesis (NMR/XRD).

Standardize bioassays (e.g., fixed inoculum size).

属性

IUPAC Name |

2,2-dichloro-1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-14(16)13(17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGGYGMFCRSWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069368 | |

| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59867-68-4 | |

| Record name | 2,2-Dichloro-4-phenoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59867-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059867684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2-dichloro-1-(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。